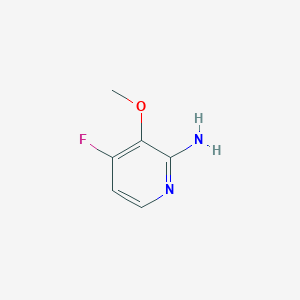

4-Fluoro-3-methoxypyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Fluoro-3-methoxypyridin-2-amine” is a chemical compound with the molecular formula C6H7FN2O . It has a molecular weight of 142.13 . The IUPAC name for this compound is 4-fluoro-3-methoxypyridin-2-amine .

Molecular Structure Analysis

The InChI code for “4-Fluoro-3-methoxypyridin-2-amine” is 1S/C6H7FN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9) . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“4-Fluoro-3-methoxypyridin-2-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Applications De Recherche Scientifique

Environmental Applications

Research indicates that amine-containing compounds like 4-Fluoro-3-methoxypyridin-2-amine can be effective in environmental applications, specifically in the treatment of water and wastewater. A critical review highlighted the potential of amine-functionalized sorbents in the removal of persistent and mobile fluoro-organic chemicals from water supplies, emphasizing the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in this process (Ateia et al., 2019).

Organic Synthesis and Medicinal Chemistry

In the realm of organic chemistry, the compound has relevance in the metallation of π-deficient heteroaromatic compounds. A study explored the metallation regioselectivity of 3-fluoropyridine, closely related to 4-Fluoro-3-methoxypyridin-2-amine, highlighting the impact of various reaction parameters and the potential to direct protophilic attack at specific positions on the heterocycle (Marsais & Quéguiner, 1983). Another study focused on the synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to the one , underscoring the challenges and solutions in its synthesis, which could provide insights relevant to the synthesis of 4-Fluoro-3-methoxypyridin-2-amine (Qiu et al., 2009).

Biomedical Applications

The compound's derivatives may have applications in biomedical research. A review discussed the fluorescence properties of materials containing amino groups, like 4-Fluoro-3-methoxypyridin-2-amine, highlighting their potential applications in the biomedical field due to their biocompatibility and unique properties (Wang Shao-fei, 2011). Similarly, the review on fluorophores, which are crucial for in vivo cancer diagnosis, can shed light on the potential toxicological aspects and safe usage of compounds like 4-Fluoro-3-methoxypyridin-2-amine when used as fluorophores in molecular imaging (Alford et al., 2009).

Advanced Materials and Applications

In materials science, the compound's derivatives can have significant roles. A review on amine-functionalized metal–organic frameworks mentioned the benefits of amino functionality, including their strong interaction with CO2, making such compounds potentially useful for CO2 capture and separation applications (Lin, Kong & Chen, 2016). Additionally, the review on biological and chemical treatment technologies for waste amines from CO2 capture plants, while not directly about 4-Fluoro-3-methoxypyridin-2-amine, provides a broader context on the environmental implications and treatment technologies related to amine waste, highlighting the importance of handling and processing such compounds responsibly (Ghayur, Verheyen & Meuleman, 2019).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

4-fluoro-3-methoxypyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVLJIRGWJOWPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2563593.png)

![[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2563603.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile](/img/structure/B2563604.png)

![(Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2563607.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2563614.png)